An In-depth Technical Guide to 1-(1-Naphthyl)-2-thiourea: Properties, Structure, and Toxicological Profile
An In-depth Technical Guide to 1-(1-Naphthyl)-2-thiourea: Properties, Structure, and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(1-Naphthyl)-2-thiourea, also widely known by its common name α-Naphthylthiourea (ANTU), is an organosulfur compound with significant historical use as a rodenticide.[1] This technical guide provides a comprehensive overview of the chemical and physical properties, molecular structure, synthesis, and toxicological profile of ANTU. While its use as a pesticide has diminished due to issues of specificity and resistance, its potent and selective toxicity, particularly its ability to induce pulmonary edema, has rendered it a valuable tool in experimental toxicology and for studying the mechanisms of lung injury.[2][3] This document aims to serve as a detailed resource for researchers and scientists in pharmacology, toxicology, and drug development who may utilize ANTU as a model compound for inducing and studying acute lung injury.
Chemical and Physical Properties
1-(1-Naphthyl)-2-thiourea is a white to gray crystalline solid or powder.[2][4] While the pure compound is odorless, it possesses a bitter taste.[2][4] Technical grade preparations may appear as a blue-gray powder.[5]
Identification and General Properties
| Property | Value | Source(s) |
| Chemical Name | 1-(1-Naphthyl)-2-thiourea | [2][6] |
| Common Name | α-Naphthylthiourea (ANTU) | [1] |
| CAS Number | 86-88-4 | [6] |
| Molecular Formula | C₁₁H₁₀N₂S | [6][7] |
| Molecular Weight | 202.28 g/mol | [4][6][7] |
| Appearance | White crystalline solid or gray powder | [1][2] |
| Odor | Odorless | [2] |
| Taste | Bitter | [2][4] |
Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | 191-200 °C (376-392 °F) | [2][6][8] |
| Boiling Point | Decomposes upon heating | [1][5][6] |
| Water Solubility | 600 mg/L at 20-25 °C | [1][2][6] |
| Solubility in Organic Solvents | - Ethanol: 18.21 g/L- Methanol: 36.35 g/L- Acetone: 2.43 - 4.3 g/100 mL- Triethylene glycol: 8.6 g/100 mL | [1][2][6] |
| pKa (estimated) | 9.6 (weak base) | [6] |
| LogP (Octanol/Water Partition Coefficient) | 1.65 - 1.7 | [1][6][9] |
Molecular Structure and Spectroscopic Data
The molecular structure of 1-(1-Naphthyl)-2-thiourea consists of a naphthalene ring system linked to a thiourea group. This structure is fundamental to its chemical reactivity and biological activity.
Structural Representation
Caption: Chemical structure of 1-(1-Naphthyl)-2-thiourea.
Thiourea and its derivatives can exist in tautomeric forms, the thione and thiol forms.[10] In aqueous solutions, the thione form of 1-(1-Naphthyl)-2-thiourea is more prevalent.[10]
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1-(1-Naphthyl)-2-thiourea. Key spectral information includes:
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the N-H stretching of the amine and amide groups, C=S stretching of the thiourea moiety, and aromatic C-H and C=C stretching from the naphthalene ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are vital for confirming the structure.[11] The ¹H NMR spectrum would display signals corresponding to the aromatic protons of the naphthalene ring and the protons of the NH and NH₂ groups. The ¹³C NMR would show distinct signals for the carbon atoms in the naphthalene ring and the thiocarbonyl carbon.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[12][13] The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of 202.28 g/mol .
Synthesis
The synthesis of 1-(1-Naphthyl)-2-thiourea can be achieved through several established methods.[1][14] A common and straightforward laboratory-scale synthesis involves the reaction of 1-naphthylamine with a thiocyanate salt in the presence of an acid.
Experimental Protocol: Synthesis from 1-Naphthylamine Hydrochloride and Ammonium Thiocyanate
This protocol is based on the general reaction described for the synthesis of thioureas.[1]
Materials:
-
1-Naphthylamine hydrochloride
-
Ammonium thiocyanate
-
Ethanol (or other suitable solvent)
-
Water
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1-naphthylamine hydrochloride in a suitable solvent such as ethanol.
-
Addition of Thiocyanate: To the stirred solution, add an equimolar amount of ammonium thiocyanate.
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product, 1-(1-Naphthyl)-2-thiourea, will precipitate out of the solution. The precipitation can be enhanced by the addition of water.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold water to remove any unreacted starting materials and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent like boiling ethanol.[2]
-
Drying: Dry the purified crystals in a vacuum oven to obtain the final product.
Causality behind Experimental Choices:
-
Use of Hydrochloride Salt: 1-Naphthylamine is often used as its hydrochloride salt to improve its solubility in the reaction medium.
-
Reflux Conditions: Heating the reaction mixture under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate without the loss of solvent.
-
Recrystallization: This is a standard purification technique for solid organic compounds. The choice of solvent is critical; the compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point to ensure efficient purification.
Toxicological Profile and Mechanism of Action
1-(1-Naphthyl)-2-thiourea is highly toxic, particularly to Norway rats, which led to its use as a rodenticide.[2][15] Its toxicity is primarily attributed to its ability to induce massive pulmonary edema and pleural effusion.[1][3]
Mechanism of Toxicity
The toxicity of ANTU is not due to the parent compound itself but rather its metabolic activation in the liver and lungs.[16]
Caption: Simplified metabolic activation pathway of ANTU leading to pulmonary toxicity.
The cytochrome P450 monooxygenase system metabolizes ANTU to reactive intermediates, including atomic sulfur.[1][16] These reactive metabolites then covalently bind to pulmonary macromolecules, leading to cellular damage, increased capillary permeability, and subsequent fluid accumulation in the lungs.[1][16]
Clinical Signs of Toxicity
Exposure to ANTU in susceptible species can lead to a rapid onset of symptoms, including:[1][3]
-
Weakness and ataxia
-
Weak pulse and subnormal body temperature
-
Coughing and difficulty breathing (dyspnea) due to pulmonary edema
-
Vomiting and hypersalivation
Death can occur within a few hours of ingestion in some animals.[1]
Applications in Research
Due to its specific and potent effect on the pulmonary system, ANTU is a valuable chemical tool for inducing acute lung injury in animal models.[3] This allows researchers to study:
-
The pathophysiology of pulmonary edema.
-
The efficacy of potential therapeutic agents for acute respiratory distress syndrome (ARDS).
-
The mechanisms of endothelial and epithelial injury in the lungs.
Safety and Handling
1-(1-Naphthyl)-2-thiourea is a hazardous substance and must be handled with appropriate safety precautions.[5][7] It is fatal if swallowed and may cause harm through inhalation or skin contact.[2][7]
-
Personal Protective Equipment (PPE): Wear gloves, a lab coat, and eye protection. When handling the powder, use a fume hood or wear a respirator to avoid inhalation.[5]
-
Handling: Avoid creating dust.[5]
-
Storage: Store in a well-ventilated, locked poison room, away from strong oxidizing agents and silver nitrate.[2][5]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Conclusion
1-(1-Naphthyl)-2-thiourea is a compound with a well-defined chemical structure and a potent, specific toxicological profile. While its application as a rodenticide has declined, its utility as a research tool for studying acute lung injury remains significant. A thorough understanding of its chemical properties, synthesis, and mechanism of action is essential for its safe and effective use in a laboratory setting. This guide provides a foundational resource for researchers and scientists working with this important experimental compound.
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